3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate

Catalog No.
S2774533
CAS No.
475041-05-5
M.F
C15H11ClN2O4
M. Wt
318.71
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate

CAS Number

475041-05-5

Product Name

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate

IUPAC Name

3-(2-chlorophenyl)imidazo[1,5-a]pyridine;oxalic acid

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71

InChI

InChI=1S/C13H9ClN2.C2H2O4/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13;3-1(4)2(5)6/h1-9H;(H,3,4)(H,5,6)

InChI Key

JLYDWRFQKZUOGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl.C(=O)(C(=O)O)O

solubility

not available

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate is a heterocyclic organic compound characterized by its complex structure, which includes a fused imidazo[1,5-a]pyridine framework and an oxalate moiety. Its molecular formula is C15H9ClN2O4C_{15}H_{9}ClN_{2}O_{4}, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties and biological activity.

The chemical reactivity of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate is influenced by the presence of both the imidazo and oxalate functional groups. Common reactions may include:

  • Nucleophilic substitutions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation reactions: The imidazo group can be oxidized under specific conditions, potentially leading to derivatives with enhanced biological properties.
  • Formation of salts: The oxalate moiety enables the formation of salts with various cations, which can alter solubility and bioavailability.

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit significant biological activities. Specifically, 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate has been studied for its potential as an inhibitor of certain kinases, which play critical roles in cell signaling pathways. Its biological profile suggests possible applications in treating diseases such as cancer and other proliferative disorders due to its ability to modulate kinase activity.

The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate typically involves several steps:

  • Formation of the Imidazo[1,5-a]pyridine core: This can be achieved through cyclocondensation reactions involving appropriate precursors such as 2-chlorobenzaldehyde and pyridine derivatives.
  • Oxalate formation: The oxalate moiety can be introduced through reaction with oxalic acid or its derivatives under acidic conditions.
  • Purification: The final product is usually purified via recrystallization or chromatography to ensure high purity suitable for biological assays.

Recent methodologies have highlighted efficient synthetic routes that minimize by-products and increase yield .

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate finds applications primarily in:

  • Pharmaceutical Development: Due to its kinase inhibitory activity, it is a candidate for drug development targeting various cancers.
  • Research Tools: It serves as a valuable compound for studying kinase signaling pathways in cellular models.
  • Agrochemicals: The compound's structural features may also lend themselves to applications in agricultural chemistry as a pesticide or herbicide.

Studies focusing on the interactions of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate with biological targets have demonstrated its potential as a selective inhibitor of specific kinases. Interaction studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To assess binding affinities with target proteins.
  • Cell-based assays: To evaluate the compound's effects on cell proliferation and signaling pathways.
  • Molecular docking studies: To predict how the compound interacts at the molecular level with target enzymes.

These studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridineContains a phenyl groupExhibits different biological activity profiles
Ldn-211904Contains a pyrazolo ringKnown for potent EphB3 receptor inhibition
Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylateContains dichloro substitutionsUsed in studies related to neurodegenerative diseases
4-(imidazo[1,2-a]pyridin-3-yl)pyrimidinePyrimidine coreTargets c-KIT mutations in cancer therapies

The uniqueness of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate lies in its specific combination of structural elements that confer distinct biological activities not fully replicated in these similar compounds. Its particular focus on kinase inhibition positions it as a promising candidate for further development in therapeutic applications.

Dates

Last modified: 08-17-2023

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